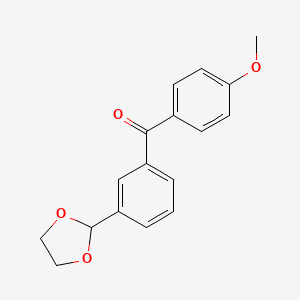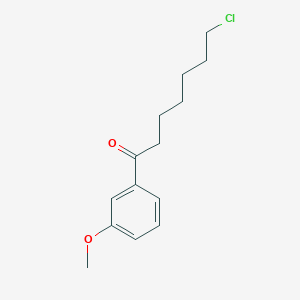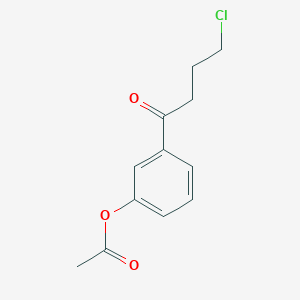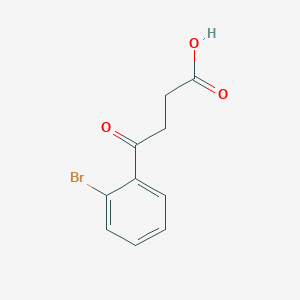
Potassium 4-bromobenzenesulfonate
Vue d'ensemble
Description
Potassium 4-bromobenzenesulfonate, also known as 4-bromobenzenesulfonic acid potassium salt, is an organic compound with the chemical formula KBrC6H4SO3. It is a white crystalline solid that is soluble in water and has a pKa of 4.9. It is widely used in organic synthesis, particularly in the preparation of aryl bromides. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.
Applications De Recherche Scientifique
1. Application as a Reagent for Oxidative Iodination of Arenes
Potassium 4-bromobenzenesulfonate has been studied for its application in oxidative iodination of aromatic substrates. A related compound, potassium 4-iodylbenzenesulfonate, demonstrated effectiveness in this area, being a thermally stable and water-soluble hypervalent iodine-based oxidant. This reagent showed potential for practical applications due to its stability and solubility, making it useful in various chemical reactions (Yusubov et al., 2012).
2. Role in Synthesis and Chemical Reactions
This compound plays a significant role in different synthesis and chemical reactions. For instance, its application in the preparation of 1-butoxy-4-nitrobenzene via a phase-transfer catalysis condition under ultrasonic irradiation shows its versatility in organic synthesis. This specific method enhances the overall reaction rate and provides a viable approach for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
3. Utility in Catalytic Reactions
The compound has been employed in various catalytic reactions. For example, in ruthenium-catalyzed C–H arylation, potassium salts like this compound have been tested as cocatalysts. These salts, including this compound, have shown to enhance the activity in such reactions, making them valuable in the field of catalysis (Seki, 2015).
4. Application in Liquid Crystal Technology
In the field of liquid crystal technology, this compound has been used in the development of smectic liquid crystalline mediums. These mediums have applications in smart windows and memory displays. The compound's role in enhancing the properties of these mediums demonstrates its potential in advanced materials science (Dabrowski et al., 2017).
Mécanisme D'action
Target of Action
They are the primary intracellular cations found in virtually all body tissues .
Mode of Action
For instance, they are essential for maintaining the membrane potential of cells, which is crucial for nerve impulse transmission, muscle contraction, and heart function .
Biochemical Pathways
For instance, they mediate K+ uptake into energized mitochondria .
Pharmacokinetics
Potassium ions are known to be absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration .
Result of Action
For instance, they help maintain fluid and electrolyte balance, nerve function, and muscle control .
Action Environment
Factors such as ph, temperature, and the presence of other ions can potentially influence the action of potassium ions .
Analyse Biochimique
Biochemical Properties
Potassium 4-bromobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in the repair of DNA damage . This interaction is crucial as it can influence the repair mechanisms of DNA, thereby affecting cellular functions. Additionally, this compound can interact with other biomolecules, altering their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in potassium transport and homeostasis . This can lead to changes in cellular metabolism and overall cell function. Furthermore, this compound can affect cell signaling pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), inhibiting their activity . This inhibition can lead to changes in DNA repair processes, affecting gene expression and cellular function. Additionally, this compound can interact with other proteins and enzymes, either activating or inhibiting their activity, which in turn influences various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects on cellular function can vary over time . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . For instance, high doses of this compound have been associated with toxic effects, including alterations in enzyme activity and cellular metabolism. It is crucial to determine the optimal dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels For example, it can affect the glycolysis and gluconeogenesis pathways, altering the levels of key metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation . These transport mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
potassium;4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRZLMBETUWGJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrKO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635528 | |
| Record name | Potassium 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66788-58-7 | |
| Record name | Potassium 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















